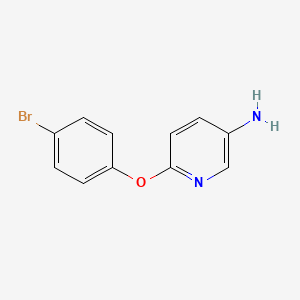

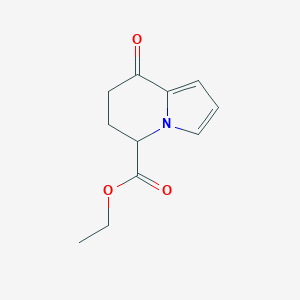

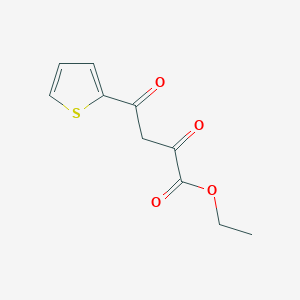

![molecular formula C13H9BrO2 B1305175 Acide 4'-bromo[1,1'-biphényl]-4-carboxylique CAS No. 5731-11-3](/img/structure/B1305175.png)

Acide 4'-bromo[1,1'-biphényl]-4-carboxylique

Vue d'ensemble

Description

4-Bromo[1,1'-biphenyl]-4-carboxylic acid (4-BBP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a brominated aromatic carboxylic acid that is used for a variety of applications due to its unique properties. 4-BBP is a colorless solid that has a melting point of 122-124 degrees Celsius. This compound has been used in a variety of research fields, including chemical synthesis, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Chimie organique synthétique

Les composés biphényliques, y compris l'acide 4'-bromo[1,1'-biphényl]-4-carboxylique, sont des structures fondamentales en chimie organique synthétique . Ils sont omniprésents dans les composés à activité médicinale, les médicaments commercialisés et les produits naturels .

Applications biologiques et médicinales

Les structures biphényliques jouent un rôle crucial dans les principes actifs pharmaceutiques (API) . Elles sont utilisées dans une large gamme d'applications biologiques et médicinales .

Développement de médicaments

Un grand nombre de dérivés biphényliques sont brevetés et largement utilisés en médecine comme médicaments antiandrogènes, immunosuppresseurs, antifongiques, antibactériens, antimicrobiens, anti-inflammatoires, antiprolifératifs, anti-ostéoporose, antihypertenseurs, antitumoraux, inhibiteurs de la β-glucuronidase, agents antileucémiques, hypotenseurs, anticholinesterasiques, antidiabétiques et antipaludiques .

Produits agricoles

Les dérivés biphényliques sont utilisés pour produire une vaste gamme de produits pour l'agriculture .

Diodes électroluminescentes organiques (OLED)

Les dérivés biphényliques sont utilisés dans la production de couches fluorescentes dans les OLED .

Cristaux liquides

Les dérivés biphényliques servent d'intermédiaires importants en chimie organique et sont utilisés comme blocs de construction pour les cristaux liquides de base .

Réactions chimiques

Les composés biphényliques subissent plusieurs réactions chimiques métallées telles que Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination et diverses réactions de substitution électrophile .

Chiralité dans les composés biaryliques

L'existence de la chiralité axiale dans les composés biaryliques, tels que les molécules de biphényle, est un domaine d'étude important .

Safety and Hazards

Mécanisme D'action

Target of Action

Brominated biphenyl compounds are often used in organic synthesis, particularly in coupling reactions .

Mode of Action

Brominated biphenyls are known to participate in the suzuki reaction, a type of coupling reaction . In this reaction, the bromine atom on the biphenyl ring is replaced by another group, typically an aryl or alkenyl group .

Biochemical Pathways

The suzuki reaction, in which this compound can participate, is a key method for synthesizing many styrenes, alkenes, and biphenyls . These products can have various roles in biochemical pathways, depending on their specific structures.

Pharmacokinetics

It’s known that brominated biphenyls can undergo metabolism by cytochrome p-450-dependent monooxygenases in rat hepatic microsomes .

Result of Action

The products of the suzuki reaction, in which this compound can participate, can have various effects depending on their specific structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid. For instance, the Suzuki reaction typically requires a basic environment and the presence of a palladium catalyst . Additionally, the reaction can occur in water due to the surfactant-like effects of certain reagents .

Analyse Biochimique

Biochemical Properties

4’-Bromo[1,1’-biphenyl]-4-carboxylic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases in rat hepatic microsomes, where it undergoes metabolism . This interaction suggests that the compound may be involved in oxidative metabolic pathways. Additionally, 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid can undergo reduction to biphenyl in the presence of cationic micelles, indicating its potential role in redox reactions .

Cellular Effects

The effects of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid on cellular processes are significant. It has been shown to influence cell signaling pathways and gene expression. The compound’s interaction with cytochrome P-450 enzymes suggests that it may affect the metabolism of other substrates within the cell, potentially altering cellular metabolism . Furthermore, its ability to undergo reduction and oxidation reactions indicates that it could play a role in maintaining cellular redox balance.

Molecular Mechanism

At the molecular level, 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid exerts its effects through binding interactions with specific enzymes and proteins. The compound’s interaction with cytochrome P-450-dependent monooxygenases involves binding to the enzyme’s active site, leading to its metabolism . This interaction may result in the inhibition or activation of the enzyme, depending on the specific context. Additionally, the compound’s redox activity suggests that it may influence the activity of other redox-sensitive proteins and enzymes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo reduction to biphenyl in the presence of cationic micelles, indicating potential degradation pathways . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, particularly in terms of its impact on metabolic pathways and enzyme activity.

Dosage Effects in Animal Models

The effects of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity and metabolism. Toxic or adverse effects have been observed at high doses, including potential disruption of cellular redox balance and oxidative stress . These findings highlight the importance of dosage considerations in the use of this compound in research.

Metabolic Pathways

4’-Bromo[1,1’-biphenyl]-4-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with cytochrome P-450-dependent monooxygenases . The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux within the cell and affect the levels of other metabolites. The compound’s redox activity also suggests potential interactions with other redox-sensitive metabolic pathways.

Transport and Distribution

Within cells and tissues, 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins can facilitate its movement within the cell . The compound’s distribution can affect its localization and accumulation in specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid is an important factor in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with cytochrome P-450 enzymes suggest that it may localize to the endoplasmic reticulum, where these enzymes are predominantly found . This localization can influence the compound’s ability to interact with other biomolecules and exert its effects on cellular processes.

Propriétés

IUPAC Name |

4-(4-bromophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHDVFIFIMWTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384761 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5731-11-3 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

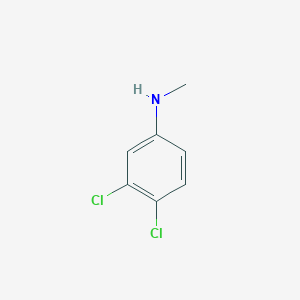

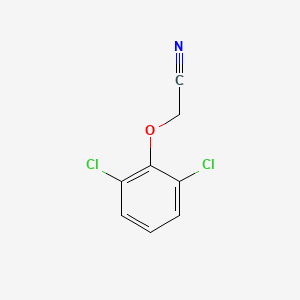

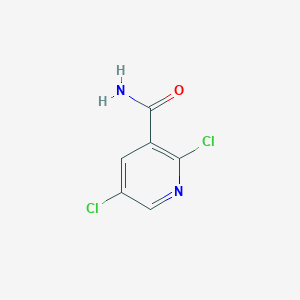

![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)